molecular formula C20H22F2N2O2 B5214903 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

Cat. No.: B5214903
M. Wt: 360.4 g/mol
InChI Key: HOQNGWJRMURMTI-UHFFFAOYSA-N
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Description

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a difluorophenoxy group and a phenethylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Formation of the Piperazine Derivative: The phenethylpiperazine moiety is synthesized by reacting phenethylamine with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the piperazine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-1-(4-phenethylpiperazino)-1-ethanone
  • 2-(2,4-Difluorophenoxy)-1-(4-methylpiperazino)-1-ethanone
  • 2-(2,4-Difluorophenoxy)-1-(4-phenylpiperazino)-1-ethanone

Uniqueness

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is unique due to the presence of both difluorophenoxy and phenethylpiperazino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-17-6-7-19(18(22)14-17)26-15-20(25)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQNGWJRMURMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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